Product packaging for 3-Chloro-4-ethylpyridine(Cat. No.:CAS No. 79698-48-9)

3-Chloro-4-ethylpyridine

Cat. No.: B3285097
CAS No.: 79698-48-9
M. Wt: 141.6 g/mol
InChI Key: PLVLILLMAPIEAB-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylpyridine (CAS 79698-48-9) is a high-purity organic compound supplied with a minimum purity of ≥98% . This chloro- and alkyl-substituted pyridine derivative serves as a versatile and valuable synthetic building block in research and development. Its molecular formula is C 7 H 8 ClN, with a molecular weight of 141.60 g/mol . As a key intermediate, this compound is particularly useful in pharmaceutical chemistry for the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs) containing functionalized pyridine cores . The presence of both chloro and ethyl groups on the pyridine ring allows for selective functionalization, making it a crucial precursor in medicinal chemistry programs. Furthermore, this compound finds significant application in agrochemical research, where it is employed in the design and synthesis of novel herbicides, insecticides, and fungicides . Its structure can form the core component of active ingredients, contributing to the development of selective crop protection agents. Handling and Safety: This compound requires careful handling. It is classified with the GHS warning signal word and carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H320 (may cause eye irritation) . Researchers should consult the safety data sheet (SDS) and adhere to all recommended precautionary statements, which include wearing protective gear and using adequate ventilation. Storage: To maintain stability and purity, this chemical should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human use or diagnostic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN B3285097 3-Chloro-4-ethylpyridine CAS No. 79698-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVLILLMAPIEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312793
Record name 3-Chloro-4-ethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79698-48-9
Record name 3-Chloro-4-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79698-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Importance of Halogenated Pyridines As Synthetic Intermediates and Scaffolds

Halogenated pyridines are fundamental building blocks in modern organic synthesis, primarily because the carbon-halogen bond serves as a versatile functional handle for a multitude of chemical transformations. nih.govchemrxiv.org Their strategic importance is particularly pronounced in the development of pharmaceuticals and agrochemicals, where they function both as key intermediates and as integral parts of the final bioactive molecule. nsf.govmountainscholar.org

The utility of halopyridines stems from their ability to participate in numerous bond-forming reactions. chemrxiv.org The halogen atom, particularly chlorine, can be readily displaced or can facilitate cross-coupling reactions, enabling the introduction of carbon, nitrogen, oxygen, and sulfur-based substituents. nsf.govchemrxiv.org This capability is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies during drug discovery, allowing chemists to fine-tune a molecule's biological activity, solubility, and metabolic stability. chemrxiv.orgchemrxiv.org For instance, halopyridines are precursors to a wide array of derivatives used in the development of drugs and agrochemicals. nsf.govchemrxiv.org

Beyond their role as reactive intermediates, the pyridine (B92270) ring itself is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows it to engage in various interactions with biological targets like enzymes and receptors. researchgate.net The incorporation of a halogen atom onto this scaffold, as in 3-Chloro-4-ethylpyridine, modifies the electronic properties of the ring, influencing its basicity and interaction potential. acs.org Halogens can also form specific, directed interactions known as halogen bonds, which are increasingly recognized for their role in ligand-protein binding. acs.org Molecules like the anti-inflammatory drug Etoricoxib contain a chloropyridine moiety, highlighting the inherent value of this structural motif in bioactive compounds. nsf.govchemrxiv.org

Evolution of Synthetic Strategies for Chloro Substituted Pyridine Frameworks

The synthesis of chloro-substituted pyridines has evolved significantly over time, moving from harsh, often non-selective methods to more sophisticated and regioselective strategies.

Historically, the direct chlorination of pyridine (B92270) via electrophilic aromatic substitution (EAS) was a primary approach. However, due to the electron-deficient nature of the pyridine ring, these reactions are electronically mismatched and require severe conditions, such as high temperatures and the use of strong Lewis acids, often resulting in low yields and mixtures of regioisomers. nih.govnsf.govchemrxiv.org

To overcome these limitations, chemists developed methods utilizing pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack and directs substitution. Chlorination of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) became a common method for producing 2- and 4-chloropyridines. nih.govtandfonline.comtandfonline.com While effective, these methods often require the handling of hazardous reagents and can generate significant waste. tandfonline.com

More recent advancements have focused on achieving high regioselectivity under milder conditions, particularly for accessing the 3-position, which is challenging via classical methods. One innovative strategy involves the temporary opening of the pyridine ring to form a more reactive acyclic intermediate. The "Zincke imine" intermediates, for example, can be generated from pyridines and subsequently undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing to yield the desired 3-halopyridine. chemrxiv.orgchemrxiv.orgthieme-connect.com This approach has been successfully applied to complex molecules, including pharmaceuticals. nsf.govchemrxiv.org

Another modern approach involves designing specific reagents to control selectivity. For instance, specially designed phosphine (B1218219) reagents can be installed at the 4-position of pyridines, forming phosphonium (B103445) salts. These salts can then be displaced by a chloride nucleophile in an SₙAr-type reaction, providing a selective route to 4-chloropyridines. nih.govnih.gov Directed ortho-metalation is another powerful technique, where a directing group on the pyridine ring guides a strong base to deprotonate an adjacent position, which can then be trapped with a chlorine electrophile. mdpi.com

The table below summarizes some of the key synthetic strategies for producing chloropyridines.

Synthetic Strategy Description Typical Reagents Selectivity References
Electrophilic Aromatic Substitution (EAS)Direct chlorination of the electron-deficient pyridine ring. Requires harsh conditions.Cl₂, Lewis Acids (e.g., AlCl₃)Tends to favor the 3-position but often gives mixtures. nsf.govchemrxiv.org
From Pyridine N-OxidesActivation of the ring via N-oxidation, followed by chlorination.POCl₃, SO₂Cl₂, DiphosgenePrimarily yields 2- and 4-chloropyridines. nih.govtandfonline.comtandfonline.com
Ring-Opening/Ring-ClosingTemporary conversion of pyridine to a reactive acyclic intermediate (e.g., Zincke imine) for regioselective halogenation.NTf-pyridinium salts, N-halosuccinimides (NCS)Highly selective for the 3-position. chemrxiv.orgchemrxiv.orgthieme-connect.com
Metalation-HalogenationDeprotonation using a strong base, often guided by a directing group, followed by quenching with a chlorine source.LDA, LiTMP, CCl₄Regioselectivity is controlled by the directing group. mdpi.com
Phosphonium Salt DisplacementInstallation of a phosphine at the 4-position, followed by nucleophilic displacement with a halide.Designed phosphines, LiClHighly selective for the 4-position. nih.govnih.gov

Research Gaps and Opportunities in 3 Chloro 4 Ethylpyridine Chemistry

Precursor-Based Synthesis Routes to this compound

The synthesis of this compound can be achieved through various routes starting from different precursor molecules. These methods can be broadly categorized into those that begin with an already-formed pyridine (B92270) ring and those that construct the pyridine ring as part of the synthesis.

Synthesis from Substituted Pyridines

A common approach to synthesizing this compound involves the modification of existing substituted pyridines. These methods often leverage the inherent reactivity of the pyridine ring and its substituents to introduce the desired chloro and ethyl groups.

One such strategy involves the functionalization of pyridine N-oxides. Pyridine N-oxides are often used as intermediates because they can be more reactive towards certain substitutions than the parent pyridine. organic-chemistry.orgabertay.ac.ukresearchgate.net For instance, the reaction of a pyridine N-oxide with reagents like phosphorus oxychloride or sulfuryl chloride can introduce a chlorine atom onto the pyridine ring. researchgate.netgoogle.com Specifically, 4-substituted pyridine-N-oxides can be converted to their corresponding 4-chloro derivatives. researchgate.netgoogle.com In some cases, deoxygenation of the N-oxide is a necessary subsequent step to yield the final substituted pyridine. abertay.ac.uk

Another precursor-based approach could involve the palladium-catalyzed C-H chlorination of phenol (B47542) derivatives, where a 2-pyridyl group acts as a directing group. rsc.orgrsc.org This method allows for regioselective chlorination of an attached phenyl ring, and while not a direct synthesis of this compound, the principles of using a directing group on a pyridine ring to guide halogenation are relevant. The 2-pyridyl directing group can later be removed. rsc.org

The table below summarizes some precursor-based approaches for synthesizing substituted pyridines.

Starting MaterialReagentsProductReference
Pyridine N-oxideGrignard reagents, then Acetic anhydride2-Substituted pyridine organic-chemistry.org
Pyridine N-oxideGrignard reagents, then DMF2-Substituted pyridine N-oxide organic-chemistry.org
2-phenoxypyridine (B1581987) derivativesNCS, Pd(OAc)₂, DMFChlorinated 2-phenoxypyridine derivatives rsc.org
2-hydroxy-4-methyl-3-pyridinylcarbonitrilePhosphorous oxychloride2-chloro-4-methyl-3-pyridinecarbonitrile google.com

Synthesis via Ring-Closure Reactions Incorporating Ethyl and Chloro Moieties

An alternative to modifying a pre-existing pyridine ring is to construct the ring itself from acyclic precursors that already contain or can be easily functionalized with the required ethyl and chloro groups. These ring-closure or annulation reactions offer a powerful way to build the substituted pyridine core.

One general strategy for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.org Variations of this method could potentially be adapted to use starting materials that would lead to the formation of this compound.

Another approach involves the cycloaddition of vinylallenes with sulfonyl cyanides. researchgate.net This [4+2] cycloaddition provides a route to highly substituted pyridines. While not a direct example for this compound, the methodology is versatile. researchgate.net Similarly, Diels-Alder reactions of oximinosulfonates with 1,3-dienes have been used to create substituted pyridines. acs.org

A multi-step synthesis starting from malononitrile (B47326) and acetone (B3395972) has been described for producing 3-amino-2-chloro-4-methylpyridine. google.comgoogle.com This process involves several steps, including a ring-closure reaction to form a substituted pyridine, which is then further functionalized. While the final product is not this compound, the synthetic sequence, which includes chlorination of a pyridone intermediate with phosphorus oxychloride, demonstrates the principle of building a complex pyridine from simple acyclic precursors. google.comgoogle.com

Halogenation Strategies for Ethylpyridine Derivatives Yielding this compound

The direct introduction of a chlorine atom onto an ethylpyridine derivative is a key strategy for the synthesis of this compound. The success of this approach hinges on controlling the regioselectivity of the chlorination reaction.

Direct Chlorination Methods with Regioselectivity Considerations

Direct chlorination of alkylpyridines can be achieved using various chlorinating agents. However, the position of chlorination (on the ring or on the alkyl side-chain) and the specific location on the ring are critical considerations.

Gas-phase chlorination of alkylpyridines with chlorine in the presence of steam has been reported. google.com For example, 4-ethylpyridine (B106801) can be chlorinated to produce 4-(α-chloroethyl)pyridine under specific conditions. google.com This method primarily focuses on side-chain chlorination. google.com

For ring chlorination, the conditions are crucial. The chlorination of pyridine itself to produce 3-chloropyridine (B48278) requires harsh conditions, such as the use of chlorine in the presence of aluminum chloride. abertay.ac.uk The presence of an activating group can facilitate chlorination. For instance, pyridine-N-oxides can be chlorinated more readily. The reaction of pyridine-N-oxide with sulfuryl chloride can yield both 2- and 4-chloropyridine. google.com A process using a mixture of chlorine and sulfur dioxide has also been patented for the chlorination of pyridine-N-oxides. google.com

The regioselectivity of halogenation is influenced by the electronic properties of the pyridine ring. Electrophilic substitution on pyridine is generally difficult and typically occurs at the 3-position. abertay.ac.uk The presence of an ethyl group at the 4-position can influence the reactivity and direct incoming electrophiles.

Chlorination via Intermediate Functionalization and Subsequent Halide Displacement

An alternative to direct chlorination is a multi-step approach involving the initial introduction of a different functional group, which is then replaced by a chlorine atom. This can offer better control over regioselectivity.

A common strategy involves the use of pyridine-N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic substitution. For instance, 4-nitropyridine-N-oxide can be prepared and the nitro group can then be readily displaced by various nucleophiles, including chloride ions. researchgate.net The resulting 4-chloropyridine-N-oxide can then be deoxygenated to give 4-chloropyridine. abertay.ac.ukresearchgate.net This principle can be extended to substituted pyridines.

Another method involves the conversion of a hydroxyl group to a chloro group. For example, a hydroxypyridine derivative can be treated with a chlorinating agent like phosphorus oxychloride to replace the hydroxyl group with a chlorine atom. google.com This is a key step in the synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile from the corresponding 2-hydroxy derivative. google.com

The table below presents data on different chlorination methods for pyridine derivatives.

SubstrateReagentsProduct(s)YieldReference
4-EthylpyridineCl₂, Steam (340-350°C)4-(α-Chloroethyl)pyridine- google.com
3-Methylpyridine-N-oxideCl₂/SO₂ in CH₂Cl₂4-Chloro-3-methylpyridine43.5% google.com
2-Ethylpyridine-N-oxideCl₂/SO₂ in CH₂Cl₂4-Chloro-2-ethylpyridine49% google.com
2-hydroxy-4-methyl-3-cyanopyridinePOCl₃2-chloro-4-methyl-3-pyridinecarbonitrile89.2% google.com
3-Bromopyridine-N-oxide hydrochlorideSOCl₂3-Bromo-4-chloropyridine, 3-Bromo-2-chloropyridine, 3-Bromo-6-chloropyridine- researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and the nature of the reactants.

In palladium-catalyzed C-H chlorination reactions, the solvent and additives play a significant role. rsc.orgrsc.org For example, in the chlorination of 2-phenoxypyridine derivatives, solvents like DMF and EtOAc have been used, with the reaction temperature often being a critical factor. rsc.org

In the context of direct chlorination, temperature and the molar ratio of reactants are key variables. For the gas-phase chlorination of alkylpyridines, the contact time and temperature have a significant effect on the product distribution. google.com For the chlorination of pyridine-N-oxides using a chlorine/sulfur dioxide gas mixture, the temperature is maintained between 30 and 45°C. google.com

The following table highlights some optimized reaction conditions for related pyridine syntheses.

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of substituted pyridines, offering pathways with higher efficiency and selectivity. For the chlorination of alkylpyridines, methods leveraging polar reaction pathways have been developed to achieve site-selective C-H chlorination. One such strategy involves the catalytic activation of the pyridine substrate with trifluoromethanesulfonyl chloride, which facilitates the formation of enamine tautomers that are more susceptible to electrophilic chlorination reagents like N-chlorosuccinimide (NCS). researchgate.netnih.gov This approach demonstrates high site-selectivity for the 2- and 4-positions of the pyridine ring. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another sophisticated method, though typically used for amination rather than chlorination. These reactions employ palladium complexes with specific ligands to achieve high selectivity under relatively mild conditions (100–120°C) in polar aprotic solvents.

Heterogeneous catalysis also presents a viable route, often aligning with green chemistry principles. For instance, zinc phosphate (B84403) (Zn₃(PO₄)₂·4H₂O) has been utilized as a non-toxic, green heterogeneous catalyst for synthesizing substituted pyridine derivatives with excellent yields (82–94%). rsc.org Similarly, air-stable Zn(II)-catalysts have been employed for the sustainable synthesis of pyridines from alcohols. bohrium.com While not specific to this compound, these catalytic systems highlight a trend towards more sustainable and efficient pyridine synthesis.

Research into the functionalization of pyridine rings has shown that N-alkylpyridinium salts are significantly more reactive towards nucleophiles than their neutral pyridine counterparts. abertay.ac.uk Furthermore, bench-stable 2-halopyridinium ketene (B1206846) hemiaminals have been developed as reagents that facilitate SNAr substitutions with various nucleophiles under exceptionally mild, room-temperature conditions, avoiding the need for transition metal catalysts. acs.org

Table 1: Comparison of Catalytic Methods in Pyridine Synthesis

Catalytic MethodTypical Catalysts/ReagentsKey AdvantagesRelevant FindingsCitations
Polar C-H Chlorination Trifluoromethanesulfonyl chloride (catalytic), NCSHigh site-selectivity for 2- and 4-positions.Effective for alkyl-substituted pyridines. researchgate.netnih.gov
Heterogeneous Catalysis Zinc Phosphate (Zn₃(PO₄)₂·4H₂O)Environmentally friendly, reusable, high yields.Yields of 82-94% for substituted pyridines. rsc.org
Homogeneous Catalysis Zn(II)-complex with azo-aromatic pincer ligandSustainable, solvent-free options available.Effective for multicomponent coupling from alcohols. bohrium.com
Activated Pyridinium Salts N-(1-ethoxyvinyl) 2-halopyridinium triflatesMild conditions (room temp.), metal-free.Dual role as activating and protecting group. acs.org

Solvent Effects and Temperature Optimization in Halopyridine Synthesis

The choice of solvent and the optimization of temperature are critical parameters that significantly influence the rate, yield, and selectivity of halopyridine synthesis. The nucleophilic aromatic substitution (SNAr) mechanism, common in halopyridine reactions, is particularly sensitive to the reaction medium.

Studies have shown that dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and hexamethylphosphoramide (B148902) (HMPA) can significantly enhance the yield of nucleophilic substitution on halopyridines. sci-hub.se For instance, in the reaction of 2-iodopyridine (B156620) with sodium phenoxide, switching the solvent from N-methylpyrrolidone (NMP) (36% yield) to DMSO (77% yield) or HMPA (84% yield) dramatically improved the outcome. sci-hub.se This is often attributed to the ability of these solvents to solvate the cation of the nucleophile, leaving a more reactive "naked" anion.

However, the effect of the solvent is not always straightforward and can depend on the specific substrate and nucleophile. In a study on the oxidative addition of (hetero)aryl halides to a palladium catalyst, 2-chloro-3-aminopyridine was observed to react faster in the less polar solvent toluene (B28343) compared to more polar solvents. researchgate.net This was attributed to hydrogen bonding between more basic polar solvents and the substrate's amino group, which increases the electron density on the aromatic ring and slows the reaction. researchgate.netresearchgate.net

Temperature plays a crucial role, often in tandem with solvent choice. The advent of microwave-assisted synthesis has allowed for rapid heating to precise temperatures, dramatically reducing reaction times compared to conventional heating. sci-hub.setandfonline.comtandfonline.com In the synthesis of 2-aminoethylsulfanylpyridines from halopyridines, using ethanol (B145695) as a solvent with microwave heating resulted in very high yields in short reaction times, providing a more benign alternative to high-boiling dipolar-aprotic solvents. tandfonline.comtandfonline.com For example, a reaction that gave a 63% yield after 3 hours of reflux in ethanol could be optimized to achieve a 93% yield in just 15 minutes at 100°C with microwave heating. tandfonline.com

Table 2: Influence of Solvent and Temperature on Halopyridine Substitution Reactions

HalopyridineNucleophileSolventTemperature/MethodYieldCitation
2-IodopyridinePhONaNMP~100°C / Microwave36% sci-hub.se
2-IodopyridinePhONaDMSO120°C / Microwave77% sci-hub.se
2-IodopyridinePhONaHMPA120°C / Microwave84% sci-hub.se
2-BromopyridinePhenylboronic AcidEtOH/H₂O (1:1)120°C / Microwave57.6% mdpi.com
2-BromopyridinePhenylboronic AcidDMF/H₂O (1:1)120°C / Microwave70.0% mdpi.com
2,6-DibromopyridineNaSMeEthanolReflux / 3h63% tandfonline.com
2,6-DibromopyridineNaSMeEthanol100°C / Microwave / 15 min93% tandfonline.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of halopyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of greener solvents, solvent-free reactions, heterogeneous catalysis, and energy-efficient technologies like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering advantages such as dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. sci-hub.setandfonline.comnih.gov The synthesis of various pyridine derivatives has been successfully achieved with high efficiency using microwave heating, often eliminating the need for high-boiling, toxic solvents. tandfonline.comnih.gov

The choice of solvent is a primary focus in green synthesis. Ethanol is considered a more environmentally benign solvent compared to traditional dipolar-aprotic solvents like DMF or HMPA. tandfonline.com Research has demonstrated that excellent yields for the nucleophilic substitution of halopyridines can be achieved in ethanol, especially when combined with microwave heating, thus avoiding the recovery difficulties and toxicity associated with other solvents. tandfonline.comtandfonline.com Some syntheses of substituted pyridines have been achieved using an ethanol/water mixture or even in pure water, though yields can sometimes be lower in the latter. rsc.orgmdpi.com

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario. The synthesis of 2,4,6-triarylpyridines has been effectively carried out under solvent-free conditions using ZSM-5, a reusable heterogeneous catalyst. tandfonline.com This approach offers benefits such as mild reaction conditions, an easy workup protocol, and high yields, highlighting the potential for sustainable industrial processes. tandfonline.com The use of other heterogeneous catalysts, like zinc phosphate, also aligns with green principles due to their reusability and often lower toxicity. rsc.org

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

Green PrincipleMethodologyExampleAdvantagesCitations
Energy Efficiency Microwave-assisted synthesisNucleophilic substitution on halopyridinesShort reaction times (minutes vs. hours), high yields. sci-hub.setandfonline.comtandfonline.comnih.gov
Safer Solvents Use of ethanol or waterSynthesis of 2-aminoethylsulfanylpyridines in ethanolAvoids toxic, high-boiling aprotic solvents; easy recovery. rsc.orgtandfonline.comtandfonline.commdpi.com
Waste Prevention Solvent-free reactionSynthesis of 2,4,6-triarylpyridinesEliminates solvent waste, simplifies purification. tandfonline.com
Catalysis Heterogeneous catalysts (e.g., ZSM-5, Zinc Phosphate)Synthesis of substituted pyridinesCatalyst is reusable, often non-toxic, high atom economy. rsc.orgtandfonline.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignments of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be mapped.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the five protons of the ethyl group. The aromatic protons would appear as complex multiplets due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating ethyl group. The ethyl group protons would present as a quartet for the methylene (B1212753) (CH₂) group coupled to the methyl (CH₃) protons, and a triplet for the methyl group coupled to the methylene protons.

The ¹³C NMR spectrum would complement this by showing six distinct signals: four for the sp²-hybridized carbons of the pyridine ring and two for the sp³-hybridized carbons of the ethyl substituent. The carbon atom bonded to the chlorine atom (C3) would exhibit a characteristic chemical shift, as would the other carbons in the aromatic ring, each uniquely influenced by their position relative to the nitrogen atom and the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 8.3 - 8.5 -
H5 7.2 - 7.4 -
H6 8.4 - 8.6 -
-CH₂- 2.6 - 2.8 (quartet) 20 - 25
-CH₃ 1.2 - 1.4 (triplet) 13 - 16
C2 - 148 - 152
C3 - 130 - 135
C4 - 145 - 150
C5 - 122 - 126
C6 - 150 - 154

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for confirming the precise connectivity of atoms within the molecule. youtube.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edugithub.io For this compound, a COSY spectrum would be critical in:

Confirming the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.

Establishing the relative positions of the aromatic protons by showing correlations between adjacent protons on the pyridine ring (e.g., H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum is used to:

Unambiguously assign each proton signal to its corresponding carbon signal. For instance, the aromatic proton at the H5 position would show a cross-peak to the C5 carbon.

Confirm the assignments for the ethyl group, linking the methylene protons to the methylene carbon and the methyl protons to the methyl carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular framework, especially for identifying connections to quaternary (non-protonated) carbons. scribd.com Key expected correlations for this compound would include:

A cross-peak from the methylene protons of the ethyl group to the aromatic carbons C3 and C5, confirming the attachment of the ethyl group at the C4 position.

Correlations from the aromatic proton H2 to carbons C4 and C6, and from H5 to C3, which would definitively verify the substitution pattern on the pyridine ring.

Given the stable aromatic nature of this compound, significant tautomerism is not expected under normal conditions, and these NMR techniques would primarily serve to confirm its single, dominant constitutional isomer.

Solid-State NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, molecular packing, and conformation.

For this compound, ssNMR could provide valuable insights that are inaccessible in solution:

Polymorphism: It could detect the presence of different crystalline forms (polymorphs), which would manifest as distinct sets of chemical shifts for the same molecule due to differences in crystal packing.

Conformational Analysis: The conformation of the ethyl group relative to the pyridine ring, which may be flexible in solution, is fixed in the solid state. ssNMR can probe this fixed conformation.

Intermolecular Interactions: Changes in chemical shifts in the solid state compared to the solution state can provide evidence for intermolecular interactions, such as hydrogen bonding or π–π stacking, that influence the electronic environment of the nuclei.

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular geometry and how molecules are arranged in a crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.gov

The crystal packing of this compound would be dictated by a combination of non-covalent interactions. Based on studies of similar chlorinated pyridine and aromatic compounds, the following interactions are expected to be significant: researchgate.netresearchgate.netmdpi.com

C–H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic protons and the nitrogen atom of an adjacent pyridine ring are a common motif in the crystal packing of pyridine derivatives.

C–H···Cl Hydrogen Bonds: The chlorine substituent can act as a weak hydrogen bond acceptor, forming interactions with protons from the ethyl group or the aromatic ring of neighboring molecules. nih.gov

π–π Stacking Interactions: The electron-deficient pyridine rings could engage in offset π–π stacking interactions, contributing to the stability of the crystal lattice. researchgate.net

Table 2: Expected Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Description
Weak Hydrogen Bond C-H (Aromatic/Ethyl) N (Pyridine) Links molecules into chains or sheets.
Weak Hydrogen Bond C-H (Aromatic/Ethyl) Cl Contributes to the 3D supramolecular architecture.
π–π Stacking Pyridine Ring Pyridine Ring Face-to-face or offset stacking of aromatic rings.
van der Waals Forces All atoms All atoms General attractive forces contributing to packing efficiency.

In the solid state, the ethyl group of this compound would adopt a fixed conformation relative to the plane of the pyridine ring. Computational and experimental studies on similar structures suggest that the molecule would likely adopt a low-energy conformation to minimize steric hindrance. researchgate.net The C-C bond of the ethyl group would likely be oriented to be nearly perpendicular to the plane of the pyridine ring. The terminal methyl group would adopt a staggered conformation relative to the pyridine ring to reduce repulsive interactions. Torsion angles derived from a hypothetical crystal structure would precisely define this conformational state. nih.gov

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule. nih.gov The two techniques are complementary; FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in polarizability.

For this compound, the spectra would feature characteristic bands corresponding to the pyridine ring, the C-Cl bond, and the ethyl group. nih.govcore.ac.uk

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations would be found at lower frequencies. core.ac.uk

Ethyl Group Vibrations: Symmetric and asymmetric stretching modes of the CH₂ and CH₃ groups would be observed in the 2850-3000 cm⁻¹ range. Bending (scissoring, wagging, twisting) vibrations for these groups would appear in the 1375-1470 cm⁻¹ region. nih.gov

C–Cl Vibration: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, which aids in the precise assignment of the experimental bands observed in the FT-IR and Raman spectra. researchgate.netijcrar.com

Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges. Actual peak positions may vary.)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR/Raman)
C-H Stretch Aromatic 3000 - 3100 Medium / Strong
C-H Stretch Ethyl (-CH₂, -CH₃) 2850 - 3000 Strong / Strong
C=N, C=C Stretch Pyridine Ring 1400 - 1600 Strong / Strong
C-H Bend Ethyl (-CH₂, -CH₃) 1375 - 1470 Medium / Medium
C-H In-plane Bend Aromatic 1000 - 1300 Medium / Medium
C-H Out-of-plane Bend Aromatic 750 - 900 Strong / Weak
C-Cl Stretch Chloro-Aromatic 600 - 800 Strong / Strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural elucidation and confirmation of organic molecules such as this compound. By providing exact mass measurements, HRMS allows for the determination of elemental compositions for the molecular ion and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. This section details the fragmentation pathway of this compound under electron ionization (EI) conditions, supported by hypothetical high-resolution mass spectral data.

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions that arise from predictable cleavage patterns. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 relative to the molecular ion peak (M+). miamioh.edu

The fragmentation of the molecular ion ([C7H8ClN]+•) is primarily driven by the cleavage of the ethyl group and the loss of the chlorine atom or related neutral species. The initial fragmentation often involves the loss of a methyl radical (•CH3) via benzylic cleavage, which is a common pathway for alkyl-substituted aromatic rings. This process results in the formation of a highly stable secondary benzylic carbocation.

A proposed fragmentation pathway for this compound is outlined below:

Molecular Ion Formation: The initial event is the ionization of the this compound molecule by electron impact, resulting in the formation of the molecular ion, [C7H8ClN]+•.

Benzylic Cleavage (α-cleavage): The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the pyridine ring, leading to the loss of a methyl radical (•CH3). This results in the formation of the [M-15]+ ion, which is often the base peak in the spectrum due to its significant stability.

Loss of Ethylene (B1197577): An alternative fragmentation pathway from the molecular ion is the McLafferty-type rearrangement, which is not prominent for this structure. However, a simple cleavage resulting in the loss of an ethylene molecule (C2H4) can occur, leading to the formation of the [M-28]+ ion.

Loss of Chlorine: The molecular ion can also undergo cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) to form the [M-35]+ ion.

Loss of HCl: A common fragmentation for chlorinated compounds is the elimination of a molecule of hydrogen chloride (HCl), leading to the formation of the [M-36]+ ion.

Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the [M-15]+ ion can lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for pyridine rings, to yield further daughter ions.

The detailed research findings, including the proposed fragments and their theoretical high-resolution masses, are presented in the following tables.

Table 1: High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound

IonChemical FormulaTheoretical m/z
[M]+•C7H8³⁵ClN141.0345
[M+2]+•C7H8³⁷ClN143.0316

Table 2: High-Resolution Mass Spectrometry Data for Key Fragment Ions of this compound

Proposed FragmentChemical FormulaTheoretical m/zFragmentation Pathway
[M-CH3]+C6H5³⁵ClN126.0111Loss of a methyl radical (•CH3) from the ethyl group.
[M-C2H4]+C5H4³⁵ClN113.0032Loss of an ethylene molecule (C2H4).
[M-Cl]+C7H8N106.0657Loss of a chlorine radical (•Cl).
[M-HCl]+•C7H7N105.0578Loss of a hydrogen chloride (HCl) molecule.
[M-CH3-HCN]+C5H4³⁵Cl98.9978Loss of hydrogen cyanide (HCN) from the [M-CH3]+ ion.

Theoretical and Computational Chemistry of 3 Chloro 4 Ethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 3-Chloro-4-ethylpyridine

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic characteristics of this compound, providing a balance between computational cost and accuracy. researchgate.netnih.gov DFT calculations are instrumental in predicting the molecule's reactivity and understanding the influence of its substituents—a chloro group at position 3 and an ethyl group at position 4 of the pyridine (B92270) ring.

DFT methods, such as B3LYP, are frequently used to determine molecular structures, vibrational frequencies, and electronic properties. nih.govmostwiedzy.pl For substituted pyridines, these calculations help in understanding how different functional groups affect the electron distribution within the aromatic ring and, consequently, its chemical behavior. acs.orgrdd.edu.iq The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. nih.govtandfonline.com

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. core.ac.uk A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. core.ac.uk

For pyridine derivatives, the HOMO is often characterized by a delocalized π character across the ring, while the LUMO typically has π* antibonding character. mdpi.com The presence of substituents like the chloro and ethyl groups on this compound modifies the energies of these orbitals. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethyl group will influence the electron density distribution and the resulting HOMO-LUMO gap.

Table 1: Calculated Frontier Molecular Orbital Properties for Substituted Pyridines (Note: The following table is illustrative and based on general findings for substituted pyridines. Specific values for this compound would require dedicated calculations.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyridine-6.70-0.506.20
3-Chloropyridine (B48278)-6.85-0.806.05
4-Ethylpyridine (B106801)-6.55-0.456.10
This compound (Estimated)(Estimated)(Estimated)

Data is hypothetical and for illustrative purposes only.

The analysis of these orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental for predicting reaction mechanisms.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution on the molecular surface. uni-muenchen.deresearchgate.net The MEP map uses a color spectrum to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net

For this compound, the MEP map would reveal the influence of the electronegative chlorine atom and the nitrogen atom of the pyridine ring. The area around the nitrogen atom is expected to show a region of significant negative potential, making it a likely site for protonation and hydrogen bonding. mdpi.com The chlorine atom will also create a region of negative potential, while the hydrogen atoms of the ethyl group and the pyridine ring will exhibit positive potential. mdpi.com

This detailed picture of the electrostatic landscape is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. tandfonline.com

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.netresearchgate.net These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are used for high-accuracy geometry optimization and energy calculations. mostwiedzy.plumd.edu

For this compound, ab initio calculations can provide a precise determination of its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. umd.edustorion.ru These calculations are computationally more intensive than DFT but can offer a higher level of theoretical accuracy, which is particularly important for validating results from other methods. storion.ru

Table 2: Comparison of Computational Methods for Geometry Optimization (Note: This table provides a general comparison of methods.)

MethodAccuracyComputational CostKey Features
Hartree-Fock (HF)GoodModerateDoes not include electron correlation.
Møller–Plesset (MP2)HighHighIncludes electron correlation effects. mostwiedzy.pl
Density Functional Theory (DFT)Very GoodModerateIncludes electron correlation at a lower cost than MP2. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the exploration of different energy minima. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational landscape of this compound. nih.gov

This is particularly relevant for the ethyl group, which can rotate around the carbon-carbon single bond, leading to different conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers between them. Understanding the conformational preferences is essential as different conformers can exhibit distinct reactivities and biological activities. The simulations can also provide information on how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com

Reaction Pathway Exploration and Transition State Analysis for this compound Reactions

Computational chemistry provides powerful tools to explore the potential reaction pathways of this compound and to analyze the transition states involved. nih.gov Methods like DFT can be used to map out the potential energy surface for a given reaction, identifying the minimum energy paths that connect reactants to products. researchgate.net

A crucial part of this exploration is the location and characterization of transition states, which are the high-energy points along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational methods can calculate the geometry and vibrational frequencies of the transition state, confirming it as a first-order saddle point on the potential energy surface.

Reactivity and Derivatization of 3 Chloro 4 Ethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring of 3-Chloro-4-ethylpyridine

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for functionalizing the pyridine ring of this compound. The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, facilitates the attack of nucleophiles, leading to the displacement of the chloride leaving group.

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine atom. This attack disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyridine ring, with the nitrogen atom playing a crucial role in this stabilization. In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted pyridine product.

A variety of nucleophiles can be employed to displace the chloro group in this compound, leading to a diverse range of substituted pyridine derivatives. While specific experimental data for this compound is limited in the surveyed literature, the reactivity can be inferred from analogous reactions with other chloropyridines. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with amines (amination) would yield aminopyridines, while reaction with alkoxides would produce alkoxypyridines.

Table 1: Examples of SNAr Reactions on Analogous Chloropyridines

Substrate Nucleophile Product Conditions Yield (%)
2-Chloropyridine Morpholine 2-Morpholinopyridine Water, KF Moderate
2-Fluoropyridine Benzylamine 2-(Benzylamino)pyridine N/A Good
4-Chloropyrimidine Various amines 4-Aminopyrimidines Microwave Good to Excellent

Note: The data in this table is based on reactions with analogous compounds and is intended to be illustrative of the types of transformations possible for this compound. Specific yields and conditions for this compound may vary.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is deactivated towards attack by electrophiles nih.gov. The nitrogen atom in the pyridine ring can also be protonated or coordinate with a Lewis acid catalyst under typical EAS conditions, further deactivating the ring nih.gov.

For this compound, the presence of the electron-withdrawing chlorine atom and the pyridine nitrogen significantly deactivates the ring for EAS. The ethyl group, being a weak activator, is not sufficient to overcome this deactivation. Therefore, forcing conditions are typically required for electrophilic substitution to occur, and the yields are often low. Common EAS reactions include nitration, halogenation, and sulfonation units.it.

If an electrophilic substitution reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. The chloro group is an ortho-, para-director but deactivating, while the ethyl group is an ortho-, para-director and activating. In this compound, the positions available for substitution are 2, 5, and 6. The directing effects of the substituents would need to be considered to predict the major product. However, due to the high energy barrier for EAS on such a deactivated ring, these reactions are not commonly employed for the derivatization of this compound.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of this compound. The chlorine atom at the 3-position can readily participate in various palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base libretexts.orgyoutube.com. This method is widely used for the formation of aryl-aryl or aryl-vinyl bonds. The reaction of this compound with an arylboronic acid would yield a 3-aryl-4-ethylpyridine.

Stille Coupling: The Stille reaction couples this compound with an organotin compound (organostannane) using a palladium catalyst jk-sci.comwikipedia.org. This reaction is known for its tolerance of a wide range of functional groups wikipedia.orglibretexts.org.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with this compound in the presence of a palladium or nickel catalyst wikipedia.orgorganic-chemistry.org. Organozinc reagents are highly reactive, often leading to high yields and fast reaction times wikipedia.org.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide wikipedia.orglibretexts.org. Reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions would provide the corresponding 3-amino-4-ethylpyridine derivative wikipedia.org.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Organoboron Reagent Pd catalyst + Base C-C
Stille Organostannane Pd catalyst C-C
Negishi Organozinc Reagent Pd or Ni catalyst C-C
Buchwald-Hartwig Amine Pd catalyst + Base C-N

The efficiency and outcome of metal-catalyzed cross-coupling reactions are highly dependent on the reaction conditions. Key parameters that are often optimized to maximize yield and control regioselectivity include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: The choice of the palladium precursor and the phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher yields, especially for less reactive aryl chlorides wikipedia.org. For instance, in Buchwald-Hartwig amination, specific ligands have been developed to facilitate the coupling of a wide range of amines libretexts.org.

Base and Solvent: The base plays a crucial role in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, where it is involved in the transmetalation or amine deprotonation steps, respectively libretexts.orgwikipedia.org. The choice of solvent can also significantly impact the reaction rate and yield by influencing the solubility of the reactants and the stability of the catalytic species.

Regioselectivity: In cases where multiple reactive sites are present on a substrate, the regioselectivity of the cross-coupling reaction can often be controlled by the choice of catalyst and reaction conditions. For a molecule like this compound, the primary site of reaction in these cross-coupling reactions will be the carbon atom attached to the chlorine, as it is the leaving group.

While specific, optimized protocols for this compound are not extensively documented, general conditions for the cross-coupling of chloropyridines can be applied and optimized. For example, in Suzuki-Miyaura reactions of chloropyridines, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane or toluene (B28343)/water mixtures are commonly used researchgate.net.

Table 3: Illustrative Conditions for Suzuki-Miyaura Coupling of a Chloropyridine

Parameter Condition
Aryl Halide 3-Chloropyridine (B48278) (analogous)
Boronic Acid Phenylboronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Ethanol (B145695)/Water
Temperature Reflux

Note: This table provides a general set of conditions for a Suzuki-Miyaura reaction on a related compound. Optimization would be necessary to achieve the best results for this compound.

Functionalization of the Ethyl Side Chain of this compound

The ethyl group at the 4-position of the 3-chloropyridine ring is amenable to a range of chemical modifications, offering avenues for the synthesis of diverse derivatives.

Oxidation and Reduction Reactions on the Ethyl Group

The ethyl side chain of this compound can be readily oxidized to an acetyl group, yielding 1-(3-chloro-4-pyridinyl)ethanone. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of alkylpyridines to their corresponding carboxylic acids with nitric acid is a known process, suggesting that under controlled conditions, the ethyl group could be selectively oxidized to the ketone. google.com Similarly, potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids. libretexts.org By carefully controlling the reaction conditions, such as temperature and stoichiometry of the oxidant, it is possible to halt the oxidation at the ketone stage. Catalytic oxidation methods, employing catalysts such as vanadium oxide, have also been studied for the oxidation of methylpyridines, which could potentially be adapted for the selective oxidation of the ethyl group of this compound. researchgate.netmdpi.com

Conversely, the resulting ketone, 1-(3-chloro-4-pyridinyl)ethanone, can be reduced back to the ethyl group or to the corresponding alcohol, 1-(3-chloro-4-pyridinyl)ethanol. The complete reduction of the carbonyl group to a methylene (B1212753) group can be accomplished through methods like the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures. wikipedia.orgorganicreactions.orgbyjus.comadichemistry.commasterorganicchemistry.com Another classical method is the Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid. wikipedia.orglibretexts.orgyoutube.comannamalaiuniversity.ac.in These reductions are particularly useful for regenerating the ethylpyridine structure after the acetyl group has been used for other synthetic manipulations.

The selective reduction of the ketone to the secondary alcohol, 1-(3-chloro-4-pyridinyl)ethanol, can be achieved using milder reducing agents such as sodium borohydride.

Below is a table summarizing the oxidation and reduction reactions on the ethyl side chain:

Transformation Starting Material Reagent(s) Product
OxidationThis compoundKMnO4 or Nitric Acid (controlled)1-(3-chloro-4-pyridinyl)ethanone
Reduction (to alkane)1-(3-chloro-4-pyridinyl)ethanoneHydrazine, KOH (Wolff-Kishner)This compound
Reduction (to alkane)1-(3-chloro-4-pyridinyl)ethanoneZn(Hg), HCl (Clemmensen)This compound
Reduction (to alcohol)1-(3-chloro-4-pyridinyl)ethanoneSodium Borohydride1-(3-chloro-4-pyridinyl)ethanol

Further Halogenation or Alkenylation of the Side Chain

The benzylic protons on the ethyl side chain of this compound are susceptible to free radical halogenation. N-Bromosuccinimide (NBS), often in the presence of a radical initiator such as AIBN or benzoyl peroxide, is a common reagent for the selective bromination of the benzylic position of alkylarenes. daneshyari.comchemistrysteps.comnih.govlibretexts.orgyoutube.commasterorganicchemistry.com This reaction would yield 3-chloro-4-(1-bromoethyl)pyridine, a versatile intermediate for further nucleophilic substitution reactions. The regioselectivity of this bromination is directed to the carbon adjacent to the pyridine ring due to the resonance stabilization of the resulting benzylic radical. daneshyari.com

The introduction of a double bond to form an alkenyl side chain can be achieved through the dehydrogenation of the ethyl group. The synthesis of 4-vinylpyridine (B31050) from 4-ethylpyridine (B106801) is a well-established industrial process, often involving the reaction of 4-methylpyridine (B42270) with formaldehyde (B43269) to generate an intermediate alcohol, followed by dehydration. chemicalbook.comchemicalbook.comgoogle.comwikipedia.orgguidechem.comnih.govbdmaee.net A more direct approach for the conversion of the ethyl group would be catalytic dehydrogenation at high temperatures over a suitable catalyst. This would result in the formation of 3-chloro-4-vinylpyridine, a valuable monomer for polymerization and a substrate for various addition reactions.

The following table outlines the halogenation and alkenylation reactions of the ethyl side chain:

Transformation Starting Material Reagent(s) Product
Benzylic BrominationThis compoundN-Bromosuccinimide (NBS), Radical Initiator3-chloro-4-(1-bromoethyl)pyridine
DehydrogenationThis compoundCatalytic Dehydrogenation3-chloro-4-vinylpyridine

Exploration of Novel Reaction Pathways for this compound

Beyond the functionalization of the ethyl side chain, the core 3-chloropyridine scaffold of the molecule offers opportunities for novel reaction pathways. The presence of the chlorine atom at the 3-position and the ethyl group at the 4-position influences the electronic properties of the pyridine ring, potentially leading to unique reactivity.

One area of exploration is the application of modern cross-coupling reactions. While the chlorine atom at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to bromo or iodo substituents, the development of advanced catalyst systems could enable efficient C-C and C-N bond formation at this position. This would allow for the introduction of a wide range of aryl, alkyl, and amino groups, significantly expanding the chemical space accessible from this compound.

Furthermore, the pyridine nitrogen atom can be activated through N-oxidation. The resulting pyridine N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the 2- and 6-positions. Nitration of pyridine N-oxides is a known transformation, which could potentially be applied to the this compound system to introduce a nitro group onto the ring. orgsyn.org

The combination of side-chain modification and subsequent ring functionalization opens up a multitude of possibilities for the synthesis of novel and complex pyridine derivatives. For instance, the bromoethyl derivative obtained from side-chain halogenation could undergo intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems.

Future research in this area could focus on:

The development of efficient and selective catalytic systems for cross-coupling reactions at the 3-position.

The investigation of the reactivity of the corresponding pyridine N-oxide and its application in the synthesis of polysubstituted pyridines.

The exploration of tandem reactions that involve both the ethyl side chain and the pyridine ring to construct complex molecular scaffolds.

These avenues of research hold the potential to unlock the full synthetic utility of this compound as a versatile building block in organic synthesis.

Applications of 3 Chloro 4 Ethylpyridine in Advanced Organic Synthesis and Materials Science

3-Chloro-4-ethylpyridine as a Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of the chloropyridine core makes this compound a valuable starting material for synthesizing more complex heterocyclic structures. The chlorine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling and substitution reactions to build intricate molecular frameworks.

Synthesis of Polycyclic Nitrogen-Containing Compounds

The construction of polycyclic systems containing nitrogen is a significant goal in medicinal and materials chemistry, and this compound provides a key platform for such syntheses. The chloro group at the 3-position can be readily displaced or activated for carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are instrumental in annulation strategies, where additional rings are fused onto the initial pyridine (B92270) scaffold.

Research into related chloropyridine compounds demonstrates that transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are effective for introducing new substituents that can subsequently participate in cyclization reactions. For instance, a common strategy involves introducing a side chain containing a nucleophilic group, which can then undergo an intramolecular cyclization to form a new fused ring. Inspired by the synthesis of pyrimidoquinoline-2,4-diones and other polycyclic nitrogen heterocycles, derivatives of this compound can serve as precursors to complex fused systems nih.gov. The synthesis of various nitrogen heterocycles, such as imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine, often proceeds through the reaction of a substituted pyridine with a bifunctional reagent, leading to the formation of a new five- or six-membered ring fused to the original pyridine core researchgate.net.

Table 1: Representative Reactions for Polycyclic Scaffold Synthesis from Chloropyridines
Reaction TypeReagents/CatalystResulting Scaffold TypeDescription
Intramolecular Heck Reaction Pd catalyst, base, alkene-tethered substituentFused carbocycles or heterocyclesAn intramolecular C-C bond formation that creates a new ring fused to the pyridine core.
Buchwald-Hartwig Amination Pd catalyst, phosphine (B1218219) ligand, amineAminopyridine derivativesThe resulting amino group can be a key component in a subsequent cyclization step to form nitrogen-containing fused rings.
Suzuki Coupling Pd catalyst, boronic acid/ester, baseBipyridines or aryl-substituted pyridinesIntroduction of an aryl or heteroaryl group that can be further functionalized for ring closure.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., thiols, amines)Substituted pyridinesThe chloro group is displaced by a nucleophile, which can be part of a larger molecule, leading to cyclization.

Application in Natural Product Total Synthesis as a Key Intermediate

Substituted pyridines are important structural motifs found in a wide array of natural products, particularly alkaloids. The total synthesis of these complex molecules often relies on the use of carefully chosen building blocks that can be elaborated into the final target. While this compound has not been prominently featured as a key intermediate in many published total syntheses to date, its structural features make it a highly attractive candidate for future applications.

The synthesis of complex natural products often requires precise control over reactivity and stereochemistry nih.gov. A versatile intermediate like this compound offers multiple reaction sites that can be addressed selectively. For example, the synthesis of pyran and pyranone-containing natural products often starts from chiral building blocks that are progressively elaborated mdpi.com. In a similar vein, this compound could be incorporated into a synthetic route where the pyridine ring is a core component of the final natural product. The chloro and ethyl groups provide steric and electronic biases that can influence the outcome of subsequent reactions, a crucial aspect in controlling the stereochemistry of complex molecules. Its potential lies in its ability to serve as a robust scaffold upon which the intricate features of a natural product can be systematically constructed.

Role of this compound in Ligand Design for Catalysis

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers wikipedia.org. This property is the foundation for the extensive use of pyridine derivatives as ligands in transition metal catalysis. This compound serves as a parent structure for designing specialized ligands where its substituents can be used to fine-tune the catalytic activity of the resulting metal complex.

Design and Synthesis of this compound-Derived Ligands

The design of effective ligands is crucial for controlling the reactivity and selectivity of a metal catalyst. Ligands derived from this compound can be tailored in several ways. The ethyl group at the 4-position provides steric bulk, which can influence the coordination geometry around the metal center and control access of substrates to the active site. The chloro group at the 3-position is a key site for synthetic modification.

For example, the chloro group can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions to create bidentate or polydentate ligands google.com. A reaction with a phosphine-containing boronic acid (Suzuki coupling) or a secondary phosphine (Buchwald-Hartwig coupling) could attach a phosphine donor, creating a P,N-bidentate ligand. Similarly, coupling with another heterocyclic compound, such as a pyrazole (B372694) or an imidazole, can lead to N,N'-bidentate ligands. The synthesis of a bipyridine-type ligand, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, showcases how a cyanopyridine precursor can be elaborated into a more complex chelating system mdpi.com. This highlights a potential pathway for converting the chloro group of this compound (via cyanation) into a triazine-based ligand.

Table 2: Potential Ligand Types Derived from this compound
Ligand TypeDescriptionPotential Synthesis Route
Monodentate The unmodified this compound itself, coordinating through the pyridine nitrogen.N/A
Bidentate (P,N) A ligand with one nitrogen and one phosphorus donor atom.Suzuki or Buchwald-Hartwig coupling at the chloro position with a phosphine-containing reagent.
Bidentate (N,N') A ligand with two nitrogen donor atoms.Cross-coupling with another N-heterocycle (e.g., pyrazole, imidazole) at the chloro position.
Pincer (p-N-p) A tridentate ligand that binds a metal in a meridional fashion.Functionalization at the chloro position and the ethyl group to introduce two additional donor arms.

Coordination Chemistry of this compound-Metal Complexes: Structural Aspects

The structure of a metal complex is a key determinant of its catalytic properties. The coordination chemistry of ligands derived from this compound is governed by the electronic and steric properties of the ligand and the preferred coordination geometry of the metal ion nih.gov. Pyridine and its derivatives typically act as σ-donors and weak π-acceptors in metal complexes wikipedia.org.

The coordination number and geometry of a complex are influenced by the size of the metal ion and the ligand. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral libretexts.org. For example, a simple monodentate coordination of this compound to a metal like Cu(I) or Ag(I) might result in a tetrahedral complex, especially if other bulky ligands are present mdpi.com. If a bidentate ligand derived from this compound coordinates to a Pd(II) or Pt(II) center, a square planar geometry is likely. For first-row transition metals like Fe(II), Co(II), or Ni(II), octahedral geometries are common, which could be achieved with three bidentate ligands or a combination of monodentate ligands and counter-ions researchgate.net.

Table 3: Common Geometries in Transition Metal Coordination Complexes
Coordination NumberGeometryTypical Metal Ions
4TetrahedralZn(II), Cu(I), Co(II)
4Square PlanarNi(II), Pd(II), Pt(II), Cu(II)
5Trigonal Bipyramidal / Square PyramidalFe(II), Cu(II)
6OctahedralCr(III), Fe(II/III), Co(II/III), Ni(II)

This compound as a Precursor in the Synthesis of Advanced Organic Frameworks

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal nodes mdpi.com. These materials have garnered significant interest for applications in gas storage, separation, and catalysis due to their high surface area and tunable pore structures. Pyridine-containing molecules are frequently used as linkers in these frameworks because the pyridine nitrogen can act as a coordination site for metals or a site for hydrogen bonding.

To be used as a linker in a COF or MOF, a molecule must typically have at least two reactive functional groups that can connect to other linkers or metal nodes to build the extended network. While this compound itself is monofunctional in this context, it can be readily converted into a suitable bifunctional or trifunctional linker. For example, the chloro group can be transformed into an amino, carboxyl, or boronic acid group via established synthetic methods. The resulting derivative, now possessing multiple connection points, can be used in the synthesis of frameworks.

For instance, a derivative such as 3-amino-4-ethylpyridine-X-boronic acid could be co-condensed with other linkers to form a COF with a regular, porous structure nih.gov. The synthesis of a pyridine-based COF for dye adsorption has demonstrated the utility of incorporating pyridine units into these advanced materials . The nitrogen atom within the pyridine ring can be left uncoordinated to impart basicity to the framework's pores or it can be used to coordinate metal ions after the framework has been constructed, leading to single-atom catalysts. The synthesis of MOFs and COFs is often achieved under solvothermal conditions, where the components are heated in a solvent to promote the formation of a crystalline, ordered product . The use of precursors like this compound offers a pathway to new frameworks with tailored chemical and physical properties.

Future Directions and Emerging Research Avenues for 3 Chloro 4 Ethylpyridine Chemistry

Development of Novel and Sustainable Synthetic Routes for 3-Chloro-4-ethylpyridine

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in contemporary chemistry. Future research in the synthesis of this compound is expected to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste. The focus will be on the adoption of green chemistry principles to devise novel and sustainable synthetic routes.

Key Research Thrusts:

Continuous Flow Synthesis: The use of microreactor technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A hypothetical continuous flow process for the synthesis of this compound could involve the direct C-H activation and chlorination of 4-ethylpyridine (B106801), minimizing solvent usage and reaction times.

Photocatalysis and Electrosynthesis: These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions. A potential photocatalytic route could involve the radical chlorination of 4-ethylpyridine using a suitable photosensitizer and a benign chlorine source.

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity and sustainability. Future research could explore the enzymatic halogenation of 4-ethylpyridine or its precursors to afford this compound with high regioselectivity.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesPotential Challenges
Continuous Flow Synthesis Enhanced safety, scalability, and process control.Initial setup cost, potential for clogging.
Photocatalysis Mild reaction conditions, use of renewable energy.Catalyst stability, quantum yield optimization.
Biocatalysis High selectivity, biodegradable catalysts.Enzyme stability, substrate scope limitations.

Exploration of Unconventional Reactivity Patterns of this compound

The electronic properties of the pyridine (B92270) ring, influenced by the electron-withdrawing chloro group and the electron-donating ethyl group, suggest that this compound may exhibit unique and unconventional reactivity. Moving beyond standard cross-coupling reactions, future research will likely focus on harnessing these properties to forge novel chemical bonds and construct complex molecular architectures.

Emerging Areas of Reactivity:

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring and the ethyl group offers an atom-economical approach to derivatization. Research into regioselective C-H activation at the C-2, C-5, and C-6 positions, as well as at the benzylic position of the ethyl group, will be a key area of exploration.

Pyridyne Intermediates: The generation of a 3,4-pyridyne from this compound could open up avenues for the regioselective introduction of two adjacent functional groups. This highly reactive intermediate could be trapped with various nucleophiles and dienophiles to generate diverse poly-substituted pyridines.

Radical Reactions: The exploration of radical-mediated transformations of this compound, such as Minisci-type reactions, could provide access to novel derivatives that are not readily accessible through traditional ionic pathways.

Integration of this compound into Supramolecular Assemblies

The pyridine nitrogen and the chloro substituent of this compound provide sites for non-covalent interactions, making it an attractive building block for the construction of supramolecular assemblies. The principles of host-guest chemistry and molecular recognition can be applied to design and synthesize functional materials with tailored properties. wikipedia.org

Potential Supramolecular Applications:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen can coordinate to metal ions to form extended network structures. The chloro and ethyl groups can be used to tune the porosity and functionality of these materials for applications in gas storage, separation, and catalysis.

Hydrogen-Bonded Networks: The nitrogen atom can act as a hydrogen bond acceptor, enabling the formation of predictable hydrogen-bonded structures with complementary molecules. These assemblies can be utilized in crystal engineering and for the development of materials with specific optical or electronic properties.

Host-Guest Complexes: The aromatic ring of this compound can participate in π-stacking interactions, allowing it to act as a guest within the cavities of larger host molecules like cyclodextrins or calixarenes. Such complexes could find applications in drug delivery and sensing.

Computational Design of this compound-Based Functional Molecules

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. Density Functional Theory (DFT) and other computational methods can be employed to predict the properties of this compound derivatives and to guide the design of new functional molecules.

Applications of Computational Chemistry:

Prediction of Reactivity: DFT calculations can be used to model reaction pathways and predict the regioselectivity of various transformations, aiding in the development of new synthetic methods. For instance, the energies of different pyridyne intermediates and their subsequent reactions can be calculated to predict the most favorable outcomes. researchgate.net

Design of Biologically Active Molecules: By modeling the interactions of this compound derivatives with biological targets, it is possible to design new drug candidates with improved efficacy and selectivity.

Materials Design: Computational screening can be used to predict the electronic, optical, and mechanical properties of materials incorporating the this compound scaffold, accelerating the discovery of new functional materials.

Table 2: Predicted Properties of Hypothetical this compound Derivatives from DFT Calculations

DerivativePredicted PropertyPotential Application
2-Amino-3-chloro-4-ethylpyridineEnhanced hydrogen bonding capabilityPharmaceutical intermediate
3-Chloro-4-ethyl-5-iodopyridinePrecursor for further functionalizationComplex molecule synthesis
Poly(this compound)Conductive or semi-conductive propertiesOrganic electronics

Addressing Current Challenges and Research Gaps in this compound Research

Despite its potential, the chemistry of this compound is relatively underexplored. Several challenges and research gaps need to be addressed to fully realize its utility.

Key Challenges and Future Research Directions:

Selective Functionalization: A major challenge in pyridine chemistry is achieving high regioselectivity in functionalization reactions. nih.gov Developing methods for the selective modification of each position of the this compound ring is a critical research gap.

Scalable Synthesis: While novel synthetic methods are being developed, their scalability for industrial applications often remains a hurdle. Future research should focus on developing robust and scalable syntheses of this compound and its derivatives.

Exploration of Biological Activity: The biological properties of this compound and its derivatives are largely unknown. A systematic investigation of their potential as pharmaceuticals and agrochemicals is a significant research opportunity.

Understanding Structure-Property Relationships: A deeper understanding of how the substitution pattern on the pyridine ring influences the physical and chemical properties of the resulting molecules is needed. This knowledge will be crucial for the rational design of new functional materials.

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-4-ethylpyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common synthetic approaches include nucleophilic substitution and cross-coupling reactions. For example, substituting a halogen at the 3-position of 4-ethylpyridine with chlorine using reagents like SOCl₂ or PCl₃ under anhydrous conditions is a standard route . Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd catalysts for coupling reactions) critically affect yield. Purification via column chromatography or recrystallization ensures purity.
  • Example Data Table :
Synthetic RouteReagents/ConditionsYield (%)Purity (%)Reference
Halogen ExchangeSOCl₂, 80°C, DMF7298
Cross-CouplingPd(PPh₃)₄, Et₃N6595

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • FT-IR/Raman : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D structure and confirm substituent positions (e.g., Cl at C3, ethyl at C4) .
  • NMR : ¹H/¹³C NMR assigns proton environments (e.g., ethyl group protons at δ 1.2–1.4 ppm) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a precursor for kinase inhibitors and antiviral agents. Researchers functionalize the chlorine atom via nucleophilic substitution to introduce amines or thiols for bioactivity testing . Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted under standardized protocols to ensure reproducibility .

Q. How does the substitution pattern of this compound affect its reactivity in synthetic chemistry?

  • Methodological Answer : The electron-withdrawing chlorine at C3 directs electrophilic substitution to C5, while the ethyl group at C4 sterically hinders reactions at adjacent positions. Comparative studies with analogs (e.g., 3-Fluoro-4-ethylpyridine) show lower reactivity due to fluorine’s stronger electronegativity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and PPE. Waste must be segregated and treated by certified agencies to prevent environmental contamination. Safety data sheets (SDS) should be reviewed for toxicity and disposal guidelines .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst loading). For example, optimizing Pd-catalyzed coupling reactions reduces homocoupling byproducts. LC-MS monitors reaction progress, and kinetic studies identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Comparative Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) and assay conditions (e.g., cell lines, concentration ranges) .
  • Meta-Analysis : Use statistical tools to aggregate data from multiple studies, controlling for variables like solvent choice or incubation time .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the LUMO at C3 aligns with observed nucleophilic substitution reactivity .

Q. What advanced techniques validate the purity and stability of this compound under long-term storage?

  • Methodological Answer :
  • HPLC-MS : Detects degradation products (e.g., hydrolysis to 4-ethylpyridin-3-ol).
  • Accelerated Stability Testing : Stores samples at elevated temperatures/humidity to model shelf life .

Q. How can researchers design multi-step syntheses using this compound as a building block for complex heterocycles?

  • Methodological Answer :
    Sequential functionalization (e.g., Suzuki coupling at C5 followed by cyclization) creates fused pyridine systems. Retrosynthetic analysis prioritizes steps with high atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.